![molecular formula C13H19NO2 B2931290 (R)-2-(3,4-dimethoxybenzyl)pyrrolidine CAS No. 134454-21-0](/img/structure/B2931290.png)
(R)-2-(3,4-dimethoxybenzyl)pyrrolidine
Overview
Description
Synthesis Analysis
The specific synthesis process for “®-2-(3,4-dimethoxybenzyl)pyrrolidine” is not detailed in the search results .Molecular Structure Analysis
The molecular structure of “®-2-(3,4-dimethoxybenzyl)pyrrolidine” is not explicitly provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving “®-2-(3,4-dimethoxybenzyl)pyrrolidine” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-(3,4-dimethoxybenzyl)pyrrolidine” are not detailed in the search results .Scientific Research Applications
Conducting Polymers
The research on derivatized bis(pyrrol-2-yl) arylenes, which includes compounds related to (R)-2-(3,4-dimethoxybenzyl)pyrrolidine, has led to the synthesis of conducting polymers. These polymers are synthesized via electropolymerization and have shown potential due to their low oxidation potentials, making them stable in their conducting form. This property is particularly important for applications in electronics and materials science where stable conducting materials are required (Sotzing et al., 1996).
Dopamine D2 Receptor Ligands
Research into fluorinated substituted benzamides, which are structurally related to (R)-2-(3,4-dimethoxybenzyl)pyrrolidine, has led to the development of new selective dopamine D2 receptor ligands. These compounds have been studied for their potential use in neuroimaging and the study of neurological disorders, offering high selectivity and affinity for the D2 receptors. Such ligands are crucial for advancing our understanding of dopamine-related diseases and developing targeted therapies (Hall et al., 1991).
Chiral 3-Substituted Pyrrolidines
The synthesis of chiral 3-substituted pyrrolidines, derived from compounds akin to (R)-2-(3,4-dimethoxybenzyl)pyrrolidine, showcases the compound's versatility in creating enantiomerically pure pyrrolidines. These compounds have significant implications in medicinal chemistry and asymmetric synthesis, providing a pathway to develop novel pharmaceuticals with high enantiomeric purity (Suto et al., 1992).
Polyimide Materials
The development of novel polyimides derived from pyridine-containing monomers, including those related to (R)-2-(3,4-dimethoxybenzyl)pyrrolidine, has opened new avenues in materials science. These polyimides exhibit outstanding thermal stability, mechanical properties, and low dielectric constants, making them suitable for advanced electronic and aerospace applications (Wang et al., 2006).
Antitumor Activity
Compounds structurally related to (R)-2-(3,4-dimethoxybenzyl)pyrrolidine have been synthesized and evaluated for their antitumor activity. One such compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has shown significant activity against certain types of cancer, highlighting the potential of these compounds in developing new anticancer drugs (Grivsky et al., 1980).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11/h5-6,9,11,14H,3-4,7-8H2,1-2H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZYPDMLAMMCDC-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCCN2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2CCCN2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(3,4-dimethoxybenzyl)pyrrolidine |
Synthesis routes and methods
Procedure details
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